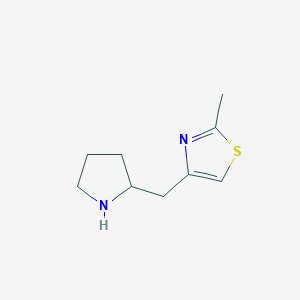

2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole

描述

2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and a pyrrolidin-2-ylmethyl group at position 4.

属性

分子式 |

C9H14N2S |

|---|---|

分子量 |

182.29 g/mol |

IUPAC 名称 |

2-methyl-4-(pyrrolidin-2-ylmethyl)-1,3-thiazole |

InChI |

InChI=1S/C9H14N2S/c1-7-11-9(6-12-7)5-8-3-2-4-10-8/h6,8,10H,2-5H2,1H3 |

InChI 键 |

NLHFIFRANUUIOS-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC(=CS1)CC2CCCN2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(pyrrolidin-2-ylmethyl)ethanone with thiourea under basic conditions to form the thiazole ring . The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for 2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Halogenated or nitro-substituted thiazoles.

科学研究应用

2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of agrochemicals and other industrial products.

作用机制

The mechanism of action of 2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its targets . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

相似化合物的比较

Comparative Analysis with Similar Thiazole Derivatives

2-Methyl-4-(abieta-8,11,13-trien-12-yl)thiazole (Compound 21)

- Substituent : Bulky triterpene (abietane).

- Activity : Inhibits human serine hydrolases (e.g., ABHD16A), likely due to hydrophobic interactions with enzyme active sites.

Thiazole-5-carboxamide Derivatives

- Substituent : Trifluoromethyl and phenyl amido groups.

- Activity : Anticancer activity (48% inhibition against A-549 lung cancer cells). Electron-withdrawing groups enhance potency by stabilizing drug-target interactions .

4-(4-Trifluoromethylphenyl)thiazole (AChE Inhibitors)

- Substituent : Aromatic trifluoromethylphenyl group.

- Activity : Acetylcholinesterase (AChE) inhibition via π–π interactions with Trp286 and Tyr341 residues, comparable to donepezil .

2-Arylideneamino-4-phenylthiazoles

- Substituent : Aromatic Schiff bases.

- Activity : Potent antimicrobial effects against MRSA/VRSA and biofilm reduction, attributed to planar aromatic systems disrupting bacterial membranes .

2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole

- Substituent : Pyrrolidinylmethyl group.

Structural and Pharmacokinetic Comparisons

Metabolic Stability and Toxicity Considerations

- Nitro-substituted Thiazoles: Compounds like 2-methyl-4-(5-nitro-2-furyl)thiazole undergo nitroreduction to reactive metabolites that bind nucleic acids, posing carcinogenic risks .

- Pyrrolidine-substituted Thiazole : The pyrrolidine group is metabolically stable unless oxidized, suggesting a safer profile compared to nitro derivatives.

生物活性

2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound 2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole features a thiazole ring, which is known for its versatility and biological significance. The pyrrolidine moiety contributes to its biological profile, enhancing its interaction with various biological targets.

Anticonvulsant Activity

Research has indicated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, a study demonstrated that compounds with similar structures to 2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole showed effective anticonvulsant activity in models such as the maximal electroshock (MES) and picrotoxin-induced convulsion models. Notably, the presence of the pyrrolidine ring was linked to enhanced anticonvulsant efficacy, with some derivatives achieving median effective doses (ED50) significantly lower than standard medications like ethosuximide .

Anticancer Potential

The anticancer activity of thiazole derivatives has been extensively studied. In vitro assays against hepatocellular carcinoma cell lines (HepG-2) revealed that certain thiazole compounds exhibited potent cytotoxic effects, with IC50 values as low as 1.61 µg/mL. The structure-activity relationship (SAR) analysis indicated that the thiazole ring and specific substitutions on the phenyl ring are critical for enhancing cytotoxicity. For example, compounds with electron-donating groups at specific positions showed increased activity against cancer cells .

Antimicrobial Properties

The antimicrobial activity of 2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole has also been investigated. Studies suggest that thiazole derivatives possess antibacterial and antifungal properties against various pathogens. For instance, certain synthesized thiazoles demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger . The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.92 to 4.23 mM, indicating their potential as antimicrobial agents.

The mechanisms underlying the biological activities of thiazole derivatives often involve interactions with specific biological targets:

- Anticonvulsant Activity : The modulation of neurotransmitter systems, particularly through GABAergic pathways, is believed to play a crucial role in the anticonvulsant effects observed with these compounds.

- Anticancer Activity : Thiazoles may induce apoptosis in cancer cells through various pathways, including inhibition of anti-apoptotic proteins like Bcl-2 and disruption of cell cycle progression.

- Antimicrobial Activity : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms attributed to the antimicrobial effects of thiazoles.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable study synthesized novel thiazole derivatives targeting HepG-2 cells, revealing that structural modifications significantly influenced their cytotoxicity profiles. Compounds with methyl substitutions at specific positions exhibited enhanced activity compared to their unsubstituted counterparts .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。